(S)-3-Hydroxyglutarate ethyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
OEJAZOGPPRWZKM-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CC(=O)O)O |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 3 Hydroxyglutarate Ethyl
Enantioselective Synthesis Strategies and Pathway Optimization
The generation of the single (S)-enantiomer of 3-hydroxyglutarate ethyl necessitates sophisticated synthetic strategies that can precisely control the stereochemistry at the C3 position. Key approaches include asymmetric catalysis, which creates the chiral center from a prochiral substrate, and chiral pool synthesis, which utilizes a starting material that already possesses the desired chirality.
Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds. In the context of (S)-3-hydroxyglutarate ethyl, biocatalysis, employing isolated enzymes or whole-cell systems, has emerged as a particularly effective strategy due to its high selectivity, mild reaction conditions, and environmental compatibility.
Enzyme-Mediated Hydrolysis
A prominent and highly efficient method for synthesizing this compound is the enzymatic desymmetrization of the prochiral substrate diethyl 3-hydroxyglutarate. epa.gov This process involves the selective hydrolysis of one of the two ester groups by a hydrolase, typically a lipase (B570770). Immobilized Candida antarctica lipase B (CALB), commercially known as Novozym 435, is frequently employed for this transformation. researchgate.netepa.govntnu.no The enzyme exhibits a remarkable preference for hydrolyzing the pro-(S) ester group, leading to the formation of the desired (S)-monoester with high enantiomeric excess (ee). ntnu.no
Researchers have optimized various reaction parameters to maximize both yield and enantioselectivity. Under optimized conditions—including a pH of 7.0, a temperature of 40°C, a substrate concentration of 0.15 mol L⁻¹, and an enzyme loading of 7 g L⁻¹—this compound can be prepared with an enantiomeric excess value above 95% and a yield of 98.5%. epa.gov The reusability of the immobilized enzyme is a significant advantage for industrial applications; Novozym 435 has been shown to be reusable for more than ten cycles without a significant loss of activity or selectivity. researchgate.net
| Parameter | Optimized Value | Reference |
|---|---|---|
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | epa.gov |
| Substrate | Diethyl 3-hydroxyglutarate | epa.gov |
| pH | 7.0 | epa.gov |
| Temperature | 40 °C | epa.gov |
| Substrate Concentration | 0.15 mol L⁻¹ | epa.gov |
| Enzyme Loading | 7 g L⁻¹ | epa.gov |
| Enantiomeric Excess (ee) | > 95% | epa.gov |
| Yield | 98.5% | epa.gov |
Chemoenzymatic Cascades
Chemoenzymatic cascades combine chemical and enzymatic steps in a one-pot sequence, offering improved efficiency by reducing intermediate isolation and purification steps. mdpi.comnih.gov While many reported cascades produce the (R)-enantiomer for synthesizing drugs like rosuvastatin, the principles are applicable for developing pathways to the (S)-enantiomer. mdpi.comresearchgate.net For instance, a bienzymatic cascade for the synthesis of ethyl (R)-3-hydroxyglutarate starts from ethyl (S)-4-chloro-3-hydroxybutyrate. researchgate.net This process uses a halohydrin dehalogenase (HHDH) to form an epoxide intermediate, which then undergoes cyanide-mediated ring-opening, followed by hydrolysis of the resulting nitrile group by a nitrilase to yield the final product. mdpi.comresearchgate.netresearchgate.net A similar cascade could be designed to target the (S)-enantiomer by selecting enzymes with the appropriate stereopreference or using the opposite enantiomer of the starting material.
Organocatalysis
Beyond biocatalysis, organocatalytic methods provide an alternative route. An efficient asymmetric synthesis of atorvastatin (B1662188) has been developed starting from diethyl 3-hydroxyglutarate, which involves an organocatalytic enantioselective desymmetrization of a cyclic anhydride (B1165640) intermediate to establish the C3 stereocenter. acs.orgresearchgate.net This highlights the potential of small-molecule chiral catalysts in synthesizing key intermediates related to 3-hydroxyglutarate.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from nature, such as amino acids, carbohydrates, or terpenes, as starting materials. bccollegeasansol.ac.inuvic.ca This approach leverages the inherent chirality of the starting material to construct a complex chiral target, avoiding the need for an asymmetric induction step.
The synthesis of this compound can be envisioned from various chiral precursors. For example, L-glutamic acid, with its defined (S)-stereocenter, represents a logical starting point. Chemical modifications would be required to convert the alpha-amino group into a hydroxyl group while preserving the stereochemistry, a transformation that can be complex but is a common challenge in chiral pool synthesis. Similarly, other chiral building blocks like (R)-Garner's aldehyde, derived from L-serine, have been used to synthesize various hydroxyglutamic acid derivatives, demonstrating the utility of this approach for creating related structures. nih.govmdpi.com The synthesis of (S)-ethyl hydrogen-3-hydroxyglutarate has been reported as a key intermediate in the preparation of L-carnitine, starting from other chiral synthons. acs.org
Understanding the mechanism of stereocontrol is fundamental to optimizing and developing new enantioselective syntheses. In the lipase-catalyzed hydrolysis of diethyl 3-hydroxyglutarate, the enzyme's active site provides a chiral environment that differentiates between the two prochiral ester groups. The reaction proceeds through the formation of a tetrahedral intermediate. The precise geometry of the active site favors the binding and subsequent reaction of the pro-(S) ester, leading to diastereomeric transition states with significantly different activation energies. This energy difference is the source of the high enantioselectivity. ntnu.no
Conclusive evidence for the absolute configuration of the monoester product has been obtained through X-ray crystallography of co-crystals formed between the (S)-monoester and (R)-phenylethylamine, confirming the enantiopreference of the enzyme. ntnu.no Furthermore, mechanistic studies on enzymes like halohydrin dehalogenases have enabled protein engineering efforts to improve catalytic efficiency, stability, and substrate specificity, which is a powerful strategy for tailoring biocatalysts for specific industrial applications. researchgate.net
Chemical Transformations and Derivatizations Utilizing this compound as a Starting Material
Once synthesized, this compound serves as a versatile chiral starting material for the construction of more complex molecules. Its three distinct functional groups—the hydroxyl, the carboxylic acid, and the ethyl ester—can be selectively modified.
The free carboxylic acid group of this compound can undergo standard esterification reactions to form a diester. Conversely, the ethyl ester can be subjected to transesterification to introduce different alkyl or aryl groups. The hydroxyl group can also be esterified, for example, through acylation. The preparation of diethyl 3-acetoxyglutarate from diethyl 3-hydroxyglutarate via reaction with acetic anhydride is a representative example of this type of transformation. google.com These reactions are fundamental for protecting certain groups while others are being manipulated or for modulating the physical properties of the molecule.
Functional group interconversions (FGIs) are essential for elaborating the structure of this compound into diverse targets. imperial.ac.uk The hydroxyl, carboxyl, and ester moieties provide multiple handles for such transformations. ub.edufsu.edu
Notable examples of FGIs starting from (S)-ethyl hydrogen-3-hydroxyglutarate include its conversion into other important chiral molecules like (R)-4-amino-3-hydroxybutyric acid (GABOB) and L-carnitine. acs.org These syntheses involve transformations of the carboxylic acid group via reactions such as the Curtius rearrangement or the Hunsdiecker reaction. acs.orgnih.gov Additionally, the monoester can be converted into the corresponding monoamide, ethyl (3S)-4-carbamoyl-3-hydroxybutanoate, through ammonolysis, which can then be dehydrated to form the corresponding nitrile, ethyl (3S)-4-cyano-3-hydroxybutanoate. ntnu.no The hydroxyl group can be oxidized to a ketone or converted into a good leaving group for nucleophilic substitution reactions, further expanding the synthetic utility of this chiral building block.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. nih.govacs.org The synthesis of this compound can be evaluated through various green chemistry metrics, and the development of sustainable routes often involves the use of biocatalysis. lu.seresearchgate.net
Enzymatic methods for the synthesis of this compound align well with several principles of green chemistry. nih.gov The use of enzymes, such as lipases, occurs under mild reaction conditions, typically at ambient temperature and near-neutral pH, which reduces energy consumption compared to traditional chemical methods that may require harsh conditions. epa.govnih.gov
One of the key green chemistry metrics is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. wikipedia.org In the context of synthesizing this compound via the hydrolysis of diethyl 3-hydroxyglutarate, the atom economy is inherently high as the main byproduct is ethanol, a relatively benign and easily removable substance. epa.govnrochemistry.com
Furthermore, enzymatic reactions are often performed in aqueous media or with minimal use of organic solvents, which addresses the principle of using safer solvents and auxiliaries. epa.govnih.gov The high selectivity of enzymes can also reduce the need for protecting groups, which simplifies the synthetic process and minimizes the generation of waste associated with protection and deprotection steps. beilstein-journals.org
The development of chemo-enzymatic cascade reactions further enhances the sustainability of synthesizing chiral compounds. mdpi.com Although many reported cascades target the (R)-enantiomer, the principles can be applied to the synthesis of this compound. researchgate.netresearchgate.net These one-pot processes reduce the need for intermediate purification steps, saving time, resources, and minimizing waste generation. mdpi.com
Enzymatic Synthesis of this compound
The most prominent and efficient method for the synthesis of this compound is the enantioselective enzymatic hydrolysis of the prochiral substrate, diethyl 3-hydroxyglutarate. epa.govresearchgate.net Lipases, in particular, have been extensively studied for this transformation due to their high enantioselectivity and operational stability. epa.govtandfonline.com
A highly effective procedure utilizes immobilized Candida antarctica lipase B (Novozym 435) for the hydrolysis of diethyl 3-hydroxyglutarate. epa.gov This method allows for the production of optically pure ethyl (S)-3-hydroxyglutarate with high yield and enantiomeric excess (ee). epa.govnrochemistry.com The reaction is typically carried out in a buffered aqueous solution, and the enzyme's selectivity favors the hydrolysis of one of the two ester groups to yield the desired (S)-monoester. epa.govresearchgate.net
The absolute configuration of the resulting monoester has been confirmed to be (S) through X-ray crystallographic analysis of its co-crystal with (R)-phenylethylamine. ntnu.no
Below is an interactive data table summarizing the key findings from research on the enzymatic synthesis of this compound.
Table 1: Enzymatic Synthesis of this compound via Hydrolysis of Diethyl 3-hydroxyglutarate
| Enzyme | Substrate Concentration | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Immobilized Candida antarctica lipase B (Novozym 435) | 0.15 mol L-1 | pH 7.0, 40°C, 200 rpm | 98.5 | >95 | epa.govnrochemistry.com |
| Immobilized Candida antarctica lipase B (Novozym 435) | Not specified | Not specified | Not specified | 91 | ntnu.no |
The synthesis of this compound can also be approached through chemo-enzymatic strategies starting from different precursors. For example, the synthesis can begin with the asymmetric reduction of a keto-ester, followed by further chemical transformations. While many of these multi-step sequences are designed for the (R)-enantiomer due to its pharmaceutical applications, the underlying principles of combining chemical and enzymatic steps can be adapted for the synthesis of the (S)-enantiomer. mdpi.comresearchgate.netresearchgate.net
One potential, though less direct, chemo-enzymatic route could involve the synthesis of a chiral precursor like ethyl (3S)-4-carbamoyl-3-hydroxybutanoate, which has been produced with high enantiomeric excess via ammonolysis of diethyl 3-hydroxyglutarate catalyzed by Novozym 435. ntnu.no This intermediate could then potentially be converted to this compound through further chemical steps.
Biochemical Roles and Enzymatic Interplay of S 3 Hydroxyglutarate Ethyl
Metabolic Fates and Biotransformations in Defined Biological Systems
The journey of (S)-3-Hydroxyglutarate ethyl within a biological system begins with its conversion into its corresponding carboxylic acid, which then integrates into the cell's metabolic network.
The principal biotransformation of this compound is its hydrolysis, a reaction catalyzed by esterase enzymes. This process cleaves the ethyl ester bond, yielding (S)-3-hydroxyglutaric acid and ethanol. In vitro studies have demonstrated that various lipases and esterases can perform this reaction, often with high enantioselectivity.
For instance, the enzymatic hydrolysis of the prochiral precursor, diethyl 3-hydroxyglutarate, has been extensively studied for the synthesis of chiral monoesters. An industrial enzyme, "Esterase 30 000," derived from bacteria, has been used in a biphasic system to produce (S)-3-hydroxyglutaric acid ethyl monoester with an enantiomeric excess greater than 98% and a chemical yield over 90%. tandfonline.comtandfonline.com Similarly, immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym 435) is highly effective in the asymmetric hydrolysis of diethyl 3-hydroxyglutarate, yielding the (S)-monoester. ntnu.noresearchgate.netmdpi.comnih.govtandfonline.com While pig liver esterase has also been used for this purpose, it generally results in lower enantiomeric purity. tandfonline.com
Once hydrolysis occurs, the trajectory of the resulting (S)-3-hydroxyglutaric acid becomes the central focus, as it is the metabolically active species that enters various cellular pathways.
Following its formation via hydrolysis, (S)-3-hydroxyglutaric acid integrates into central metabolic routes, most notably those connected to amino acid catabolism. biocrates.com It is a recognized intermediate in the breakdown pathways of the essential amino acids lysine (B10760008) and tryptophan, and also hydroxylysine. biocrates.comrupahealth.comontosight.aimetabolon.com
In these pathways, both lysine and tryptophan degradation converge to produce glutaryl-CoA. biocrates.com Under normal physiological conditions, the enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. biocrates.commetabolon.com However, in certain metabolic disorders like Glutaric Aciduria Type I (GA I), where GCDH activity is deficient, glutaryl-CoA accumulates in the mitochondria. biocrates.comrupahealth.commetabolon.com This accumulation forces the substrate down an alternative pathway for its catabolism. A proposed mechanism suggests that the mitochondrial enzyme medium-chain acyl-CoA dehydrogenase (MCAD), primarily known for its role in fatty acid β-oxidation, converts the excess glutaryl-CoA to glutaconyl-CoA. biocrates.comnih.gov Subsequently, the enzyme 3-methylglutaconyl-CoA hydratase hydrates glutaconyl-CoA to form 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-hydroxyglutaric acid. rupahealth.comnih.gov This establishes a direct link between the metabolism of (S)-3-hydroxyglutaric acid (the product of this compound hydrolysis) and the pathways of amino acid catabolism and fatty acid oxidation.
Enzymes Interacting Specifically with this compound
While the ethyl ester itself is primarily a substrate for hydrolases, its product, (S)-3-hydroxyglutaric acid, and its metabolic precursor, glutaryl-CoA, are acted upon by a range of specific enzymes.
The primary enzymes interacting with this compound are the esterases and lipases that catalyze its hydrolysis. Key examples that have been characterized for their ability to asymmetrically hydrolyze the parent diester to yield the (S)-monoester include:
Lipase B from Candida antarctica (CALB/Novozym 435) : Widely documented for its high selectivity in producing (S)-ethyl-3-hydroxyglutarate. ntnu.noresearchgate.netmdpi.com
"Esterase 30 000" : A bacterial esterase used for efficient, large-scale synthesis of the (S)-monoester. tandfonline.comtandfonline.com
Growing cells of Acinetobacter lwoffii : Reported to produce the (S)-enantiomer, although with low enantiomeric excess. researchgate.net
Enzymes involved in the metabolism of the resulting 3-hydroxyglutaric acid have been identified primarily through the study of metabolic disorders. In the catabolic pathway that forms 3-hydroxyglutaric acid from glutaryl-CoA, the following enzymes are key players:
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) : This fatty acid oxidation enzyme can accept glutaryl-CoA as a substrate to produce glutaconyl-CoA. nih.govresearchgate.net
Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Long-Chain Acyl-CoA Dehydrogenase (LCAD) : These enzymes also accept glutaryl-CoA, but with significantly lower activity compared to MCAD. nih.govresearchgate.net
3-Methylglutaconyl-CoA Hydratase (3-MGH) : This enzyme efficiently catalyzes the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA. nih.gov
Furthermore, research into the synthesis of the (R)-enantiomer has identified other enzyme classes that act on similar molecular structures, such as:
Halohydrin Dehalogenase (HHDH) and Nitrilase : Used in a two-enzyme, three-step cascade to convert ethyl (S)-4-chloro-3-hydroxybutyrate into ethyl (R)-3-hydroxyglutarate. mdpi.comresearchgate.netresearchgate.net
Rhodococcus species : Certain strains like Rhodococcus boritolerans and Rhodococcus erythropolis possess nitrilase/amidase activity capable of converting ethyl (R)-4-cyano-3-hydroxybutyrate into (R)-ethyl-3-hydroxyglutarate. nih.govnih.gov
The mechanism for the endogenous formation of 3-hydroxyglutaric acid (the hydrolyzed form of the ethyl ester) in GA I involves the sequential action of MCAD and 3-MGH. nih.gov Kinetic studies have shown that while MCAD, SCAD, and LCAD can all dehydrogenate glutaryl-CoA, MCAD is the most efficient. Despite a high Michaelis constant (Km) and a low turnover rate (kcat) compared to its natural substrate, the activity of MCAD is sufficient to explain the levels of 3-hydroxyglutaric acid observed in GA I patients. nih.govresearchgate.net
The kinetic parameters for the dehydrogenation of glutaryl-CoA by these enzymes are detailed below.
In the context of enzymatic synthesis, the biotransformation of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis to produce (R)-ethyl-3-hydroxyglutarate has also been characterized kinetically.
Investigation of this compound as a Research Tool for Metabolic Pathway Elucidation in Model Systems
Esterified compounds like this compound serve as valuable research tools for studying cellular metabolism. Small dicarboxylic acids, such as 3-hydroxyglutaric acid, often have limited permeability across the cell membrane due to their charge at physiological pH. Converting them to their ethyl ester derivatives renders them more lipophilic, facilitating their transport into the cell.
Once inside, endogenous cellular esterases hydrolyze the ester, releasing the metabolically active acid. This strategy allows researchers to effectively deliver a specific metabolite to the intracellular environment to study its downstream effects. For example, diethyl glutarate, a related cell-permeable compound, has been used to investigate how glutarate regulates T-cell metabolism and anti-tumor immunity. nih.gov
Following this principle, this compound can be used as a pro-drug or research probe to introduce (S)-3-hydroxyglutaric acid into cultured cells or model organisms. This enables detailed investigation into its specific metabolic consequences, such as its role in energy metabolism. Studies have shown that 3-hydroxyglutaric acid can moderately impair brain energy metabolism, potentially by acting as an endogenous uncoupler of mitochondrial respiration. nih.gov Using the ethyl ester form in such experiments would allow for more controlled studies of these effects by bypassing the limitations of membrane transport.
Sophisticated Analytical Methodologies for Research on S 3 Hydroxyglutarate Ethyl
Advanced Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS/MS, LC-HRMS) for Quantitative Analysis in Complex Research Matrices
Quantitative analysis of (S)-3-hydroxyglutarate ethyl, particularly at low concentrations in complex samples such as biological fluids or cell culture media, relies heavily on the coupling of chromatographic separation with mass spectrometric detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxyglutaric acid and its esters, derivatization is a necessary step to increase their volatility and improve chromatographic behavior. nih.govnih.gov A common derivatization method is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nist.gov The separation is typically performed on a capillary column, and the mass spectrometer provides sensitive detection and structural information based on the mass-to-charge ratio (m/z) of the fragmented ions. nih.govresearchgate.net For enhanced specificity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed, where specific precursor-to-product ion transitions are monitored. researchgate.net While methods have been developed for the parent compound, 3-hydroxyglutaric acid, these can be adapted for its ethyl ester. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), especially with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS), offers a versatile alternative that often does not require derivatization. nih.govnih.gov Reversed-phase chromatography is a common separation mode. The use of stable isotope-labeled internal standards is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. nih.govnih.gov LC-MS/MS methods have been developed for the quantification of the related metabolite, 3-hydroxyglutaric acid, in biological samples like dried urine spots. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of the target analyte and differentiation from isobaric interferences. biorxiv.org
Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |
|---|---|---|
| Sample Volatility Requirement | High (derivatization usually required) | Low (derivatization often not needed) |
| Typical Derivatization | Silylation (e.g., with BSTFA) | Not typically required |
| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase |
| Ionization Technique | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Key Advantages | High chromatographic resolution, extensive spectral libraries | Broad applicability to non-volatile and polar compounds, soft ionization preserves molecular ion |
| Key Disadvantages | Derivatization can be time-consuming and introduce variability | Potential for matrix effects, may have lower chromatographic resolution than GC for some compounds |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Flux Analysis in Research Contexts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed structural information about molecules in solution. nih.gov It is particularly valuable for monitoring the progress of chemical reactions in real-time and for tracing the flow of atoms through metabolic pathways (flux analysis). beilstein-journals.orgresearchgate.net
For reaction monitoring, a series of ¹H NMR spectra can be acquired at regular intervals to observe the decrease in signals corresponding to the starting materials and the increase in signals for the products, including this compound. researchgate.netchemrxiv.org This allows for the determination of reaction kinetics and the identification of any intermediates that may form. beilstein-journals.org The chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra provide unambiguous structural confirmation of the synthesized this compound. nih.govhmdb.carsc.orgchemicalbook.comnih.gov For instance, the chemical structure of the related (R)-ethyl-3-hydroxyglutarate has been confirmed using NMR. nih.gov
In the context of metabolic research, NMR is instrumental for flux analysis. By using substrates labeled with stable isotopes, such as ¹³C, researchers can track the incorporation of these isotopes into downstream metabolites. The position and intensity of the ¹³C signals in the NMR spectrum of isolated this compound would reveal the specific metabolic pathways that were active in its production. creative-proteomics.com
Table 2: Representative ¹H NMR Spectral Data for 3-Hydroxyglutaric Acid Note: This data is for the parent compound, 3-hydroxyglutaric acid. The ethyl ester would show additional signals for the ethyl group.
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H3 | ~4.4 | Quintet |
| H2, H4 | ~2.6 | Doublet of doublets |
Data adapted from publicly available spectral databases for 3-hydroxyglutaric acid. nih.govhmdb.ca
Development and Validation of Enzymatic Assays for this compound Quantification in Experimental Samples
Enzymatic assays offer a highly specific and often rapid method for the quantification of a target analyte. thermofisher.comsigmaaldrich.com The development of such an assay for this compound would involve identifying an enzyme that specifically recognizes and acts upon this molecule. cradle.bionih.gov
The general principle of an enzymatic assay involves coupling the enzymatic reaction to a detectable signal, such as a change in absorbance or fluorescence. thermofisher.comnih.gov For example, if a dehydrogenase enzyme were to oxidize the hydroxyl group of this compound, the concomitant reduction of a cofactor like NAD⁺ to NADH could be monitored spectrophotometrically at 340 nm. researchgate.netmatilda.scienceblackwellpublishing.com
The development and validation process for such an assay would include several key steps:
Enzyme Selection and Purification: Identifying a suitable enzyme with high specificity for this compound. This may involve screening different organisms or protein engineering.
Assay Optimization: Determining the optimal conditions for the enzymatic reaction, including pH, temperature, buffer composition, and concentrations of substrates and cofactors. thermofisher.com
Detection Method: Establishing a reliable method to measure the product formation or substrate consumption.
Assay Validation: Assessing the assay's performance characteristics, including its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. researchgate.netmatilda.science
While a specific enzymatic assay for this compound is not readily found in the literature, assays for similar molecules, such as (D)-2-hydroxyglutarate, have been successfully developed. researchgate.netmatilda.sciencemdpi.com These often rely on a specific dehydrogenase and the monitoring of NADH production. researchgate.netmatilda.science
Table 3: Key Parameters in the Validation of an Enzymatic Assay
| Parameter | Description |
|---|---|
| Linearity | The range over which the assay signal is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. |
| Precision | The degree of agreement among repeated measurements under the same conditions (intra-assay and inter-assay variability). |
| Accuracy | The closeness of the measured value to the true value, often assessed by spike and recovery experiments. |
Isotopic Tracing and Metabolic Flux Analysis Studies Involving this compound
Isotopic tracing is a powerful research tool used to map metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis (MFA). creative-proteomics.comembopress.org This approach involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system and tracking its incorporation into various metabolites over time. eurisotop.com
In studies involving this compound, a ¹³C-labeled precursor, such as glucose or an amino acid, could be supplied to cells or an organism. The subsequent analysis of this compound would reveal the extent and pattern of ¹³C labeling. This information can be used to:
Identify the metabolic precursors of the glutarate backbone.
Determine the relative contributions of different metabolic pathways to its synthesis. embopress.orgeurisotop.com
Quantify the flux through the metabolic network leading to its formation. creative-proteomics.com
For example, the formation of 3-hydroxyglutaric acid is known to be linked to the catabolism of certain amino acids. rupahealth.comhmdb.ca Isotopic tracing studies could precisely delineate the in vivo pathways leading to the formation of its ethyl ester derivative under various physiological or pathological conditions.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| 3-Hydroxyglutaric acid |
| (R)-ethyl-3-hydroxyglutarate |
| (D)-2-hydroxyglutarate |
| Glutaryl-CoA |
| Glutaconyl-CoA |
| 3-hydroxyglutaryl-CoA |
| Crotonyl-CoA |
| Glucose |
| NAD⁺ |
| NADH |
Applications of S 3 Hydroxyglutarate Ethyl As a Chiral Synthon in Academic Organic Synthesis
Asymmetric Synthesis of Complex Chiral Molecules for Research Purposes
One of the key transformations of (S)-3-hydroxyglutarate ethyl is its conversion into other valuable chiral building blocks. For instance, the hydroxyl group can be protected, and the ester can be reduced to a primary alcohol, which can then be further functionalized. Alternatively, the free carboxylic acid can be activated and coupled with other molecules. These transformations allow for the synthesis of a diverse array of chiral compounds, including but not limited to, chiral diols, lactones, and amino acids.
While direct and extensive literature on the applications of the (S)-enantiomer is not as prevalent, the use of its enantiomer, (R)-3-hydroxyglutarate ethyl, in the synthesis of the chiral side chain of Rosuvastatin, a widely used cholesterol-lowering drug, highlights the potential of this molecular scaffold. nih.gov This industrial application underscores the importance of 3-hydroxyglutarate esters as key chiral precursors. In an academic context, this translates to the exploration of novel synthetic methodologies and the creation of new complex molecules for various research purposes, such as probing biological pathways or developing new catalytic systems.
The following table illustrates some of the potential transformations of this compound to yield other important chiral synthons for research applications.
| Starting Material | Reagents and Conditions | Product | Potential Application |
| This compound | 1. Protection of the hydroxyl group (e.g., TBDMSCl, imidazole) 2. Reduction of the ester (e.g., LiAlH₄) 3. Deprotection | (S)-1,3,5-Pentanetriol | Synthesis of polyketide fragments, chiral ligands |
| This compound | 1. Activation of the carboxylic acid (e.g., SOCl₂) 2. Intramolecular cyclization | (S)-β-Hydroxy-γ-valerolactone | Precursor for chiral lactones and butenolides |
| This compound | 1. Conversion of the hydroxyl group to an amino group (e.g., Mitsunobu reaction with HN₃ followed by reduction) | (S)-3-Amino-glutaric acid ethyl ester | Synthesis of chiral β-amino acids and peptides |
Total Synthesis of Natural Products Incorporating this compound-Derived Chiral Centers
The structural motif of a 1,3-oxygenated pattern is a common feature in a wide range of natural products, particularly those of polyketide origin. This compound, with its inherent 1,3-dioxygenated C5 backbone, represents a potentially valuable starting material for the total synthesis of such natural products. While specific examples of total syntheses commencing from this compound are not extensively documented in readily available literature, its structure makes it an ideal candidate for disconnection approaches in the retrosynthesis of various natural products.
The synthetic strategy would involve the elaboration of the carbon skeleton of this compound, with the existing stereocenter serving as a crucial control element for subsequent stereoselective reactions. For example, the ester and carboxylic acid functionalities can be homologated or used in coupling reactions to extend the carbon chain, while the hydroxyl group can direct further stereoselective transformations on adjacent carbons.
Below is a table of natural product classes that contain chiral centers that could potentially be derived from this compound, illustrating its prospective role in natural product synthesis.
| Natural Product Class | Relevant Structural Motif | Potential Synthetic Utility of this compound |
| Macrolide Antibiotics (e.g., Erythromycin) | Polypropionate backbone with multiple stereocenters | As a C5 building block to introduce a specific stereocenter in a fragment synthesis approach. |
| Statins (e.g., Compactin, Mevinolin) | β-Hydroxy-δ-lactone moiety | As a precursor to the chiral diol side chain, analogous to the use of its enantiomer in Rosuvastatin synthesis. nih.gov |
| Polyether Ionophores (e.g., Monensin) | Chains of cyclic ethers with defined stereochemistry | The 1,3-diol derived from this compound can serve as a template for the stereocontrolled synthesis of tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. |
Design and Development of Novel Chiral Reagents and Auxiliaries Based on the (S)-3-Hydroxyglutarate Scaffold
The development of new chiral reagents and auxiliaries is a cornerstone of modern asymmetric synthesis. The rigid and well-defined stereochemistry of the (S)-3-hydroxyglutarate scaffold makes it an attractive platform for the design of such molecules. By strategically modifying the functional groups of this compound, it is possible to create new chiral ligands for asymmetric catalysis, chiral auxiliaries for diastereoselective reactions, or chiral derivatizing agents for the determination of enantiomeric excess.
For example, the carboxylic acid and the ester functionalities could be converted into amides with chiral amines to generate bidentate ligands for transition metal catalysis. The hydroxyl group could be used as a handle to attach the scaffold to a solid support for applications in heterogeneous catalysis or solid-phase synthesis. Furthermore, the C2 symmetry that can be potentially introduced by modifying both ends of the glutarate backbone is a common design element in highly effective chiral ligands.
The following table presents hypothetical examples of novel chiral reagents and auxiliaries that could be designed and synthesized from the (S)-3-hydroxyglutarate scaffold.
| Class of Chiral Reagent/Auxiliary | Proposed Structure Derived from (S)-3-Hydroxyglutarate | Potential Application |
| Chiral Ligand | (S)-3-Hydroxy-N1,N5-bis((R)-1-phenylethyl)glutaramide | In asymmetric transition metal-catalyzed reactions, such as hydrogenations or C-C bond-forming reactions. |
| Chiral Auxiliary | (S)-3-Hydroxyglutaric acid derived oxazolidinone | For diastereoselective alkylation, aldol, or Diels-Alder reactions. nih.govharvard.edu |
| Chiral Derivatizing Agent | (S)-3-Acetoxyglutaric anhydride (B1165640) | For the determination of enantiomeric purity of chiral alcohols and amines via NMR or chromatography. |
Computational and Theoretical Investigations of S 3 Hydroxyglutarate Ethyl
Molecular Modeling and Docking Simulations of Enzyme-Substrate Complexes Involving (S)-3-Hydroxyglutarate Ethyl
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a ligand, such as this compound, and a protein, typically an enzyme. These methods are crucial for understanding the potential biological targets of the compound and the molecular basis of its recognition and processing.
Detailed Research Findings:
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally similar molecules, such as other hydroxy acid esters and dicarboxylates. The process involves the three-dimensional modeling of both the ligand (this compound) and the target enzyme. The ligand's structure can be generated and optimized using computational chemistry software.
Potential enzyme targets for this compound could include various hydrolases, esterases, and dehydrogenases, given its chemical structure. For instance, carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester bonds and are involved in the metabolism of many xenobiotics. unc.edufrontiersin.org A molecular docking simulation would virtually place the this compound molecule into the active site of such an enzyme to predict its binding orientation and affinity.
The binding affinity is often expressed as a scoring function, which estimates the free energy of binding. A lower binding energy typically indicates a more stable and favorable interaction. The simulation can also reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the enzyme-substrate complex. For example, the hydroxyl and carboxyl groups of this compound would be expected to form hydrogen bonds with polar amino acid residues in the enzyme's active site, while the ethyl group might engage in hydrophobic interactions.
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is another computational technique that could be applied. nih.govsemanticscholar.org This method establishes a correlation between the structural properties of a series of compounds and their biological activities. By creating a 3D-QSAR model with a set of molecules analogous to this compound, researchers could predict its biological activity and optimize its structure for desired properties.
Molecular dynamics (MD) simulations can further refine the understanding of the enzyme-substrate complex by simulating the dynamic behavior of the system over time. This can provide insights into the conformational changes that may occur upon substrate binding and during the catalytic process.
Illustrative Data Table: Predicted Binding Affinities of this compound with Potential Enzyme Targets
| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Human Carboxylesterase 1 | -6.8 | Ser203, His448, Glu318 |
| Porcine Liver Esterase | -7.2 | Tyr88, Trp231, Phe330 |
| 3-Hydroxyacyl-CoA Dehydrogenase | -5.9 | Asn123, Lys155, Asp158 |
Note: The data in this table is illustrative and based on typical binding affinity ranges observed for similar small molecules with these classes of enzymes. The key interacting residues are hypothetical and would need to be confirmed by specific docking studies.
Quantum Chemical Calculations on Reactivity, Conformation, and Spectroscopic Properties (Theoretical Perspective)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. These methods are invaluable for characterizing this compound at the atomic level.
Detailed Research Findings:
Quantum chemical calculations can be employed to determine the optimized molecular geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The presence of a chiral center and several rotatable bonds suggests that the molecule can exist in multiple conformations, and these calculations can identify the lowest energy conformers and the energy barriers between them.
The electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be calculated. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, indicating potential sites for nucleophilic and electrophilic attack, respectively. The oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, while the carbonyl carbon and the protons of the hydroxyl and alpha-carbon positions are likely to be electron-poor.
Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to assess the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Furthermore, quantum chemical methods can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govthermofisher.com The theoretical IR spectrum would show characteristic vibrational frequencies for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and carboxylic acid groups, and the C-O stretches. orgchemboulder.com The calculated NMR chemical shifts for the ¹H and ¹³C atoms can be compared with experimental data to confirm the molecular structure.
Illustrative Data Table: Calculated Spectroscopic Properties of this compound
| Spectroscopic Property | Functional Group | Calculated Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| IR Spectroscopy | O-H stretch (hydroxyl) | ~3400 |
| C=O stretch (ester) | ~1735 | |
| C=O stretch (acid) | ~1710 | |
| C-O stretch | 1000-1300 | |
| ¹H NMR Spectroscopy | -CH₂- (ethyl) | ~4.1 |
| -CH- (chiral center) | ~4.3 | |
| -CH₂- (glutarate backbone) | ~2.6 | |
| -CH₃ (ethyl) | ~1.2 | |
| ¹³C NMR Spectroscopy | C=O (ester) | ~172 |
| C=O (acid) | ~175 | |
| -CH- (chiral center) | ~68 | |
| -CH₂- (ethyl) | ~61 |
Note: The data in this table is illustrative and represents typical ranges for the specified functional groups. Actual values would be obtained from specific quantum chemical calculations.
In Silico Pathway Modeling and Network Analysis of this compound Transformations
In silico pathway modeling and metabolic network analysis are computational approaches used to predict the metabolic fate of a compound within a biological system. nih.gov These methods are particularly useful for xenobiotics like this compound, which are not naturally found in the organism.
Detailed Research Findings:
The metabolic transformation of this compound is likely to begin with the hydrolysis of the ethyl ester bond, catalyzed by esterases, to yield (S)-3-Hydroxyglutarate and ethanol. unc.edu This initial step is a common metabolic pathway for many ester-containing xenobiotics. researchgate.net
Following hydrolysis, the resulting (S)-3-Hydroxyglutarate would enter the endogenous metabolic network. Computational tools for metabolic pathway prediction can utilize databases of known metabolic reactions and enzyme specificities to propose plausible transformation pathways. For instance, the hydroxyl group of (S)-3-Hydroxyglutarate could be oxidized by a dehydrogenase to form 3-oxoglutarate.
Metabolic network analysis can then be used to understand the broader impact of the introduction of this compound into the metabolic system. Flux balance analysis (FBA) is a mathematical technique that can predict the flow of metabolites through the network under different conditions. By integrating the predicted metabolic pathways for this compound into a genome-scale metabolic model of an organism, FBA could be used to simulate how the compound's metabolism might affect other metabolic pathways, such as central carbon metabolism or amino acid biosynthesis.
Illustrative Data Table: Predicted Metabolic Transformations of this compound
| Transformation Step | Reactant | Product | Potential Enzyme Class |
| 1. Ester Hydrolysis | This compound | (S)-3-Hydroxyglutarate + Ethanol | Carboxylesterase |
| 2. Oxidation | (S)-3-Hydroxyglutarate | 3-Oxoglutarate | 3-Hydroxyacyl-CoA Dehydrogenase |
| 3. Decarboxylation | 3-Oxoglutarate | Acetoacetyl-CoA | Oxoglutarate Decarboxylase |
Note: This table presents a plausible, yet hypothetical, metabolic pathway. The actual transformations and enzymes involved would require experimental validation.
Emerging Research Frontiers and Future Perspectives for S 3 Hydroxyglutarate Ethyl
Innovations in Biocatalytic Systems and Protein Engineering for Enhanced Stereoselectivity and Efficiency
The synthesis of enantiomerically pure molecules is a significant challenge in chemical manufacturing. jocpr.com Biocatalysis, which uses enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds like (S)-3-Hydroxyglutarate ethyl. nih.govresearchgate.net Enzymes offer exceptional selectivity, allowing for precise control over the stereochemistry of the final product under mild, environmentally friendly conditions. jocpr.comnih.gov
Innovations in this field are focused on discovering new biocatalysts and enhancing the capabilities of existing ones through protein engineering. Hydrolases, such as lipases and esterases, are frequently employed for the enantioselective formation and hydrolysis of ester bonds, making them highly relevant for producing chiral esters. nih.gov For instance, research has demonstrated the novel biosynthesis of the (R)-enantiomer of ethyl 3-hydroxyglutarate using whole cells of Rhodococcus erythropolis, which selectively hydrolyzes a racemic precursor. nih.gov This highlights the potential for screening microbial diversity to find enzymes with the desired stereoselectivity for the (S)-enantiomer as well.
Protein engineering provides a robust toolkit to further refine these biocatalytic processes. researchgate.net By modifying the structure of an enzyme, researchers can improve its catalytic efficiency, stability in industrial conditions, and substrate specificity. researchgate.net This is particularly crucial for overcoming limitations such as low reaction rates or insufficient enantioselectivity. Halohydrin dehalogenases, for example, have been extensively studied and engineered to improve their utility in synthesizing a wide range of chiral compounds. researchgate.net Similar protein engineering strategies can be applied to enzymes relevant to this compound synthesis to create more efficient and scalable production methods. The combination of discovering novel enzymes and tailoring their properties through engineering promises to deliver highly efficient and stereoselective routes to this valuable chiral building block.
Table 1: Key Enzymes and Systems in Biocatalysis for Chiral Esters
| Enzyme/System Class | Catalytic Function | Relevance to this compound |
|---|---|---|
| Hydrolases (Lipases, Esterases) | Enantioselective hydrolysis and formation of ester bonds. nih.gov | Direct synthesis or resolution of racemic mixtures to produce the pure (S)-enantiomer. |
| Oxidoreductases (Dehydrogenases) | Asymmetric reduction of prochiral ketones to chiral alcohols. acs.org | Potential synthesis route starting from a corresponding keto-ester precursor. |
| Whole-Cell Biocatalysts | Utilize the cell's enzymatic machinery for multi-step transformations. nih.gov | Can provide a complete synthesis pathway, as demonstrated for the (R)-enantiomer. nih.gov |
Elucidation of Undiscovered Biochemical Pathways and Physiological Roles in Advanced Biological Models
While this compound is primarily viewed as a synthetic building block, its parent compound, 3-hydroxyglutaric acid, is a known human metabolite. nih.gov Understanding the endogenous pathways and physiological effects of 3-hydroxyglutarate is crucial, as it may reveal new biological functions and therapeutic targets.
3-hydroxyglutaric acid is best known as a key biomarker for glutaric aciduria type I (GA1), a rare genetic disorder affecting the catabolism of lysine (B10760008), hydroxylysine, and tryptophan. hmdb.cabiocrates.com In this condition, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid. biocrates.comnih.gov The buildup of 3-hydroxyglutaric acid is considered a potential neurotoxin, contributing to the severe neurological damage seen in patients with GA1. nih.govnih.gov
The precise biochemical origin of 3-hydroxyglutaric acid is still under investigation. One hypothesis suggests it is formed from glutaryl-CoA via the enzymes medium-chain acyl-CoA dehydrogenase and 3-methylglutaconyl-CoA hydratase. biocrates.com However, many aspects of its metabolism and potential physiological roles outside of disease states remain undiscovered.
Research into the related oncometabolites D- and L-2-hydroxyglutarate has shown that even small structural isomers can have profound and distinct biological effects, from altering cellular metabolism and redox balance to influencing epigenetic regulation. nih.govnih.gov This precedent underscores the need to explore whether 3-hydroxyglutarate has unique biochemical interactions or signaling functions that have not yet been characterized. Advanced biological models, such as organoids or specific animal models of metabolic diseases, could be instrumental in mapping the metabolic network around 3-hydroxyglutarate and clarifying its physiological and pathophysiological roles.
Integration of this compound Research with Systems Biology and Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
Systems biology offers a powerful framework for understanding the complex roles of metabolites like 3-hydroxyglutarate by integrating large-scale datasets from various "omics" technologies. nih.govnih.gov This holistic approach moves beyond studying single pathways to mapping the intricate network of interactions that govern cellular function. frontiersin.org
The integration of omics technologies is essential for building a comprehensive picture of a metabolite's influence. nih.govmdpi.com For 3-hydroxyglutarate, these technologies can be applied in several ways:
Metabolomics: High-throughput mass spectrometry can precisely quantify levels of 3-hydroxyglutarate and other related metabolites in biological samples (e.g., blood, urine, tissues). This is crucial for diagnosing metabolic disorders like GA1 and for studying how its levels change in response to different physiological states or therapeutic interventions. nih.gov
Proteomics: By analyzing the entire protein content of a cell or tissue, proteomics can identify proteins that bind to or are modified by 3-hydroxyglutarate. This could reveal previously unknown enzyme-substrate relationships or regulatory interactions, helping to elucidate its mechanism of toxicity or potential signaling functions. nih.gov
Genomics and Transcriptomics: These technologies can identify genetic mutations (like those in GA1) that lead to altered 3-hydroxyglutarate levels and measure how the metabolite, in turn, influences gene expression across the genome. nih.govnih.gov
By feeding this multi-omics data into computational models, systems biology can help generate new hypotheses about the function of 3-hydroxyglutarate. nih.govfrontiersin.org For example, network analysis could predict how a buildup of this metabolite might disrupt interconnected pathways, leading to the symptoms observed in GA1. nih.gov This integrated "systomic" approach is critical for moving from simply identifying (S)-3-Hydroxyglutarate and its related acid as a biomarker to understanding its functional role within a complex biological system. nih.gov
Table 2: Application of Omics Technologies in 3-Hydroxyglutarate Research
| Omics Technology | Research Application | Potential Insights |
|---|---|---|
| Metabolomics | Quantitative analysis of 3-hydroxyglutarate and related metabolites in biological fluids and tissues. nih.gov | Biomarker discovery, understanding metabolic flux, and diagnosing diseases like GA1. |
| Proteomics | Identification of proteins that interact with or are modified by 3-hydroxyglutarate. nih.gov | Elucidation of enzymatic pathways, regulatory interactions, and mechanisms of toxicity. |
| Genomics | Sequencing of genes related to amino acid metabolism. nih.gov | Identification of mutations (e.g., in the GCDH gene) responsible for altered metabolite levels. |
| Transcriptomics | Analysis of global gene expression changes in response to elevated 3-hydroxyglutarate. nih.gov | Understanding downstream cellular responses and identifying affected biological pathways. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
